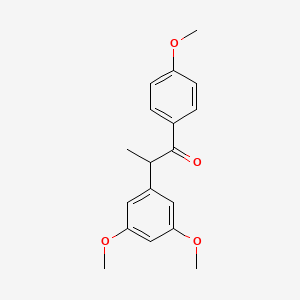

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

Description

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is a diarylpropanone derivative characterized by two aromatic rings substituted with methoxy groups at distinct positions. The 3,5-dimethoxyphenyl group is attached to the second carbon of the propanone backbone, while the 4-methoxyphenyl group is linked to the ketone-bearing carbon.

Properties

CAS No. |

921929-38-6 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C18H20O4/c1-12(14-9-16(21-3)11-17(10-14)22-4)18(19)13-5-7-15(20-2)8-6-13/h5-12H,1-4H3 |

InChI Key |

FLUFUSRNUSLENY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)C(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one typically involves the condensation of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylacetone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one exhibit significant anticancer properties. For instance, a study demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The following table summarizes findings from various studies:

| Study | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| MCF-7 | Induction of apoptosis via caspase activation | 15 | |

| HeLa | Inhibition of cell proliferation through G2/M phase arrest | 20 |

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. A notable study evaluated its efficacy against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Organic Synthesis Applications

1. Synthetic Intermediates

In organic synthesis, 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo further reactions such as reduction and substitution makes it valuable in creating diverse chemical entities.

2. Mechanochemical Synthesis

Recent advancements have shown that this compound can be synthesized using mechanochemical methods, which offer advantages such as reduced solvent use and lower environmental impact. A study reported an atom economy of 94% when synthesizing this compound through solid-state reactions, highlighting its efficiency in green chemistry contexts .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a detailed investigation published in a peer-reviewed journal, researchers synthesized various analogs of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one and tested their efficacy against breast cancer cells. The study found that certain modifications to the methoxy groups enhanced cytotoxicity significantly compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial activity of the compound against resistant strains of bacteria. The results indicated that specific derivatives exhibited lower MIC values than standard antibiotics, suggesting potential for development into new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can influence the compound’s binding affinity to enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared based on substituent positions, functional groups, and biological activities.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Methoxy vs. Hydroxy groups, however, may confer antioxidant properties but reduce metabolic stability. Compound 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone () demonstrates anti-asthma activity, likely due to its polar hydroxyl group enhancing solubility and receptor interactions .

Positional Effects on Activity: The 3,5-dimethoxy substitution on one aromatic ring is shared with antifungal analogs (), but the addition of a 4-methoxyphenyl group in the target compound may redirect activity toward neurological targets .

Backbone Modifications: Replacement of the ketone with a propanol group () eliminates the electrophilic carbonyl, reducing reactivity but increasing hydrogen-bonding capacity.

Biological Activity

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one, also known as 1-(3,5-dimethoxyphenyl)-3-hydroxy-2-(4-methoxyphenyl)propan-1-one , is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and various biological effects based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 316.348 g/mol

- CAS Number : 1492919-27-3

- LogP : 2.67120 (indicating moderate lipophilicity)

Synthesis

The compound can be synthesized through various organic reactions involving substituted phenols and appropriate propanone derivatives. The synthesis typically involves condensation reactions that yield the desired structure with specific substituents at the aromatic rings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 10 | Induction of apoptosis via caspase activation |

| K562 | 15 | Inhibition of PCNA expression |

| MCF-7 | 12 | Activation of PARP cleavage |

The compound demonstrated significant inhibitory effects on cell proliferation, particularly in leukemia and breast cancer cell lines. Research indicates that it induces apoptosis by activating caspases and inhibiting proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and cell cycle progression .

Anti-inflammatory Activity

In addition to its antiproliferative properties, 2-(3,5-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one has shown potential anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

Antioxidant Properties

The compound exhibits antioxidant activity, which is essential for combating oxidative stress in cells. This property is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Case Studies and Research Findings

A notable study conducted by researchers evaluated the biological effects of this compound on various human cancer cell lines. The findings indicated:

- Cell Cycle Arrest : Treatment with the compound led to G2/M phase arrest in treated cells, suggesting a disruption in the normal cell cycle.

- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, confirming the induction of apoptosis.

- Fluorescence Properties : The compound also exhibited fluorescence properties, making it a potential candidate for use as a pH indicator in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.